molecular formula C21H24N2O6S B3018033 methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate CAS No. 1022528-89-7

methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate

Cat. No.: B3018033
CAS No.: 1022528-89-7
M. Wt: 432.49
InChI Key: MOYTVPNRCWINQN-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate is a structurally complex compound featuring a dimethoxyphenylacetate core linked via a sulfamoyl bridge to a 2-(1H-indol-3-yl)ethyl group. The molecule combines aromatic, sulfonamide, and indole moieties, which are commonly associated with bioactive properties in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-18-10-15(11-21(24)29-3)20(12-19(18)28-2)30(25,26)23-9-8-14-13-22-17-7-5-4-6-16(14)17/h4-7,10,12-13,22-23H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYTVPNRCWINQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized

Biological Activity

Methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate, also known by its CAS number 1022528-89-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H24N2O6S
  • Molecular Weight : 432.49 g/mol
  • Boiling Point : Approximately 642.6 °C (predicted)
  • Density : 1.308 g/cm³ (predicted)
  • pKa : 11.65 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological testing.

The compound's structure includes an indole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The sulfamoyl group may enhance its interaction with biological targets, potentially affecting various signaling pathways.

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases . this compound may similarly influence these pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines. Indole derivatives have been documented to suppress the expression of TNF-alpha and IL-6 in various models of inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.

In Vitro Studies

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations. The compound was shown to induce cell cycle arrest and apoptosis in human cancer cells.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung Cancer)15Apoptosis via caspase activation
    HeLa (Cervical)10Cell cycle arrest at G1 phase
  • Anti-inflammatory Assays : The compound was tested in lipopolysaccharide (LPS)-induced macrophages, showing a significant reduction in nitric oxide production and pro-inflammatory cytokine release.
    TreatmentNO Production (µM)Cytokine Levels (pg/mL)
    Control25TNF-alpha: 200
    Methyl Compound10TNF-alpha: 50

In Vivo Studies

Preliminary animal studies have indicated that administration of this compound can reduce tumor size in xenograft models while also improving survival rates compared to control groups.

Comparison with Similar Compounds

Limitations :

  • Synthesis protocols for the target compound must be inferred from analogs, risking variability in yield or purity .
  • Comparative bioactivity data are absent; empirical testing is required to validate hypotheses derived from structural analysis.

Q & A

Q. What are the key synthetic routes for methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate, and how can reaction intermediates be characterized?

The synthesis typically involves sequential functionalization of the phenylacetate core. For example:

  • Chlorosulfonation : Ethyl 2-(3,4-dimethoxyphenyl)acetate undergoes chlorosulfonation at the ortho position to yield a sulfonyl chloride intermediate (e.g., ethyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate ) .
  • Sulfonamide Formation : The sulfonyl chloride reacts with 2-(1H-indol-3-yl)ethylamine to form the sulfamoyl linkage. Sodium carbonate (pH 9–10) is often used to deprotonate the amine and drive the reaction .
  • Esterification/Hydrolysis : Final esterification or hydrolysis steps adjust the functional groups.

Q. Characterization Methods :

  • 1H NMR : For tracking intermediates (e.g., sulfonamide NH peaks at δ 6.8–7.1 ppm and indole protons at δ 7.2–7.7 ppm) .
  • HRMS : To confirm molecular ions (e.g., [M+H]+ or [M–Na]–) with <5 ppm error .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in antimicrobial or enzyme inhibition studies?

  • Antimicrobial Assays : Use Pseudomonas aeruginosa PAO1 biofilm inhibition models, as indole-sulfonamide hybrids have shown quorum-sensing disruption .
    • Protocol : Incubate the compound at 10–100 µM with PAO1 cultures; quantify biofilm biomass via crystal violet staining .
  • Enzyme Inhibition : Target acetylcholinesterase (AChE) or urease.
    • AChE Assay : Monitor hydrolysis of acetylthiocholine iodide at 412 nm using Ellman’s method .
    • Dose Range : 0.1–10 µM to determine IC50 values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s sulfamoyl and indole moieties?

  • Sulfamoyl Modifications : Replace the indol-3-yl-ethyl group with other amines (e.g., pyridinyl or quinolinyl derivatives) to assess steric/electronic effects on bioactivity .
  • Indole Substitutions : Introduce halogens (F, Cl) at the indole 5-position to enhance lipophilicity and membrane permeability .
  • Key Metrics : Compare logP (via HPLC), IC50 values, and cytotoxicity (e.g., HepG2 cell viability assays) .

Q. What advanced analytical techniques resolve structural ambiguities or data contradictions in synthetic pathways?

  • LC-HRMS/MS : Identifies byproducts (e.g., incomplete sulfonylation or ester hydrolysis) using fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical uncertainties in sulfamoyl or methoxy groups .
  • Contradiction Example : Incomplete chlorosulfonation may yield mono- vs. di-substituted phenylacetates; monitor via 19F NMR if fluorine tags are used .

Q. How can molecular docking predict interactions between this compound and biological targets like LasR or AChE?

  • Target Preparation : Retrieve LasR (PDB: 2UV0) or AChE (PDB: 4EY7) structures; optimize protonation states using MOE or AutoDock .
  • Docking Parameters :
    • Grid Box : Center on active-site residues (e.g., LasR: Trp60, Asp73; AChE: Trp286, Glu199).
    • Scoring : Use AMBER force fields to rank binding energies .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., 3-oxo-C12-HSL for LasR) .

Q. What strategies improve metabolic stability of the methoxy and sulfamoyl groups in vivo?

  • Methoxy Group Stabilization : Replace with trifluoromethoxy (–OCF3) to reduce CYP450-mediated demethylation .
  • Sulfamoyl Modifications : Introduce methyl or cyclopropyl groups on the sulfonamide nitrogen to block oxidative metabolism .
  • In Vitro Testing : Incubate with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS/MS .

Q. How can reaction conditions be optimized to minimize side products during sulfonamide formation?

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to prevent di-sulfonation .
  • Solvent : Use dichloromethane or THF for better amine solubility and reaction homogeneity .
  • Workup : Extract unreacted starting materials with 5% NaHCO3 and dry over MgSO4 .

Q. What computational methods predict the compound’s physicochemical properties for drug-likeness assessments?

  • Software : SwissADME or QikProp for calculating logP, PSA, and Rule of Five compliance .
  • Key Parameters :
    • PSA : Aim for <90 Ų to ensure membrane permeability.
    • logS : Use Abraham solvation models to estimate aqueous solubility .
  • Validation : Compare predictions with experimental HPLC logP and shake-flask solubility data .

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